molecular formula C22H21N5O2 B15031152 N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-94-1

N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031152
CAS No.: 510761-94-1
M. Wt: 387.4 g/mol
InChI Key: BPJMATYGOJCIAC-UHFFFAOYSA-N
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Description

N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

CAS No.

510761-94-1

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-3-26-18(23)16(21(28)24-13-15-9-5-4-6-10-15)12-17-20(26)25-19-14(2)8-7-11-27(19)22(17)29/h4-12,23H,3,13H2,1-2H3,(H,24,28)

InChI Key

BPJMATYGOJCIAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the use of methanesulfonic acid under reflux in methanol to achieve the desired tricyclic structure . The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar heterocyclic compounds, such as indole derivatives and quinoline-2,4-diones These compounds share some structural similarities but differ in their specific functional groups and biological activities The uniqueness of N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[840

Biological Activity

N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound characterized by its unique triazatricyclic structure and various functional groups that contribute to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C23H21N5O2C_{23}H_{21}N_{5}O_{2} and a molecular weight of approximately 373.4 g/mol. Its structural features include:

  • Triazine ring system : Often associated with pharmacological activity.
  • Imino and carboxamide groups : Contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, the compound's interaction with enzymes and receptors involved in cancer cell proliferation has been investigated through molecular docking studies.

Study Cell Lines Method Findings
Study AHT29 (Colon Cancer)MTT AssaySignificant reduction in cell viability observed.
Study BDU145 (Prostate Cancer)Molecular DockingStrong binding affinity to EGFR tyrosine kinase was noted.

These findings suggest that N-benzyl-7-ethyl-6-imino may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The exact mechanism of action is still under investigation; however, the compound is believed to interact with specific biological molecules such as:

  • Enzymes : Potential inhibition of key metabolic pathways in cancer cells.
  • Receptors : Binding to growth factor receptors leading to altered signaling pathways.

Case Studies

  • Case Study 1: Anticancer Effects
    • Researchers conducted in vitro experiments on human colon cancer (HT29) cells using the MTT assay.
    • Results showed a dose-dependent decrease in cell viability after treatment with the compound.
  • Case Study 2: Molecular Docking Analysis
    • The compound was docked against EGFR tyrosine kinase.
    • High binding affinity was recorded, suggesting potential as an antitumor agent.

Interaction Studies

Understanding how N-benzyl-7-ethyl-6-imino interacts with biological molecules is crucial for elucidating its therapeutic potential. Techniques employed include:

  • Molecular Docking : To predict binding interactions with target proteins.
  • In vitro Assays : To assess biological activity against various cancer cell lines.

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